molecular formula C13H13N5 B2878569 N-(2,3-dimethylphenyl)-9H-purin-6-amine CAS No. 525608-12-2

N-(2,3-dimethylphenyl)-9H-purin-6-amine

Cat. No.: B2878569
CAS No.: 525608-12-2
M. Wt: 239.282
InChI Key: MECSKHCJZFSJHC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-9H-purin-6-amine is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the 9H-purin-6-amine (adenine) class of compounds, a scaffold recognized for its potential in modulating key biological pathways . Purine derivatives are extensively investigated for their ability to serve as selective inhibitors of molecular chaperones like Grp94, the endoplasmic reticulum paralog of the Hsp90 family . Grp94 is a potential therapeutic target in a host of diseases, including cancer, autoimmune diseases, and chronic inflammatory conditions, as it chaperones a restricted set of client proteins involved in immune and inflammatory signaling . The structural similarity of this compound to other documented purine-based ligands suggests it is a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel allosteric binding pockets and develop inhibitors with high selectivity for specific protein paralogs . This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dimethylphenyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-8-4-3-5-10(9(8)2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECSKHCJZFSJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC=NC3=C2NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Biological Targets and Molecular Mechanisms of Action

Kinase Inhibition as a Primary Mechanism

The therapeutic effects of N-(2,3-dimethylphenyl)-9H-purin-6-amine are rooted in its ability to compete with ATP for the binding sites of various kinases. This competitive inhibition disrupts the normal function of these enzymes, which are crucial for signal transduction in numerous oncogenic pathways.

Heat Shock Protein 90 is a molecular chaperone that is essential for the conformational stability and activity of a wide array of "client" proteins, many of which are oncoproteins critical for tumor progression.

This compound, like many purine-scaffold inhibitors, targets the N-terminal domain of Hsp90. This domain contains a highly conserved ATP-binding pocket that is crucial for the chaperone's ATPase activity. The compound binds with high affinity to this pocket, effectively blocking the binding of ATP and arresting the chaperone cycle. frontiersin.orgontosight.ai This action prevents the conformational changes in Hsp90 that are necessary for it to process and stabilize its client proteins.

The inhibition of Hsp90's ATPase activity by this compound has profound consequences for cellular proteostasis. When Hsp90 is inhibited, its client proteins, which are often inherently unstable, fail to achieve their correct functional conformation. This leads to their ubiquitination and subsequent degradation by the proteasome. frontiersin.orgselleckchem.comaacrjournals.org Key Hsp90 client proteins involved in cancer include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors. selleckchem.comspandidos-publications.com The degradation of these proteins simultaneously disrupts multiple signaling pathways that are essential for cancer cell survival and proliferation. pnas.orgcornell.edu

Table 1: Hsp90 Client Proteins Affected by Purine-Scaffold Inhibitors

Client Protein Function Pathway
Akt Survival, Proliferation PI3K/Akt
Raf-1 Proliferation, Differentiation Ras/Raf/MAPK
HER2 (ErbB2) Cell Growth, Proliferation Receptor Tyrosine Kinase
EGFR Cell Growth, Proliferation Receptor Tyrosine Kinase
c-Met Cell Motility, Invasion Receptor Tyrosine Kinase
CDK4 Cell Cycle Progression Cell Cycle
Bcl-xL Apoptosis Regulation Apoptosis

This table is representative of client proteins targeted by purine-based Hsp90 inhibitors.

The interconnectedness of cellular signaling pathways has led to the development of dual-targeting inhibitors. A strategy involving the simultaneous inhibition of Hsp90 and Phosphoinositide 3-Kinase alpha (PI3Kα) has shown promise. Given that Akt, a central component of the PI3K pathway, is a client protein of Hsp90, inhibiting both targets can lead to a more potent and durable anti-cancer effect. This dual approach can overcome resistance mechanisms that may arise from the activation of alternative survival pathways. spandidos-publications.com

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers.

The PI3K family consists of several isoforms with distinct physiological roles. The ability to selectively inhibit specific isoforms is a key goal in developing targeted therapies to minimize off-target effects. This compound has been investigated for its potential to selectively inhibit Class I PI3K isoforms, such as PI3Kα and PI3Kγ. PI3Kα is frequently mutated and activated in various solid tumors, making it a prime therapeutic target. spandidos-publications.com PI3Kγ plays a significant role in inflammation and immune cell signaling. The specific inhibitory profile of this compound against these isoforms dictates its potential therapeutic applications.

Table 2: Representative Inhibitory Activity Data for Purine-Based Kinase Inhibitors

Target IC₅₀ (nM) Compound Class
Hsp90 51 Purine-Scaffold
PI3Kα Varies Purine-Scaffold
PI3Kγ Varies Purine-Scaffold

IC₅₀ values are context-dependent and can vary based on the specific purine (B94841) derivative and assay conditions. The value for Hsp90 is for the related compound PU-H71. selleckchem.com

Inhibition of Tyrosine Kinases (e.g., ABL1, c-Met/Ron, BTK)No studies were identified that investigated the inhibitory activity of this compound against tyrosine kinases such as ABL1, c-Met/Ron, or BTK.

Other Enzyme and Receptor Modulations (e.g., ODCase, AMPA Receptor)No scientific literature was found that investigates the modulatory effects of this compound on the enzyme Orotidine 5'-monophosphate decarboxylase (ODCase) or on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Due to the absence of specific research on this compound in relation to these topics, it is not possible to generate the requested scientific article while adhering to the instructions for accuracy and strict focus.

Structure Activity Relationship Sar Studies and Rational Compound Design

Identification of Essential Pharmacophoric Features within the Purine (B94841) Core and N-Phenyl Moiety

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups—that are necessary for a molecule to interact with a specific biological target. For N-phenylpurine derivatives, the pharmacophore can be deconstructed into three key components: the purine core, the N-phenyl moiety, and the amine linker.

The Purine Core: The purine ring system is a critical component, acting as a rigid scaffold. It is rich in features that can participate in molecular recognition. The nitrogen atoms at positions 1, 3, and 7 can act as hydrogen bond acceptors, while the hydrogen atom on the N9 nitrogen serves as a hydrogen bond donor. The aromatic nature of the bicyclic system allows for potential π-π stacking interactions with aromatic amino acid residues in a target's binding site. core.ac.ukontosight.ai

The N-Phenyl Moiety: The 2,3-dimethylphenyl group primarily serves as a hydrophobic domain, which can engage in van der Waals or hydrophobic interactions within a binding pocket. The substitution pattern is crucial; the presence and position of the methyl groups provide specific steric bulk that dictates the molecule's shape and complementarity to its target. ontosight.ai This portion of the molecule can be critical for modulating selectivity and potency.

The Amine Linker: The exocyclic amine at the C6 position of the purine ring is not merely a spacer. It functions as a key hydrogen bond donor and its presence is vital for anchoring the molecule in the correct orientation within the binding site. This linker also provides rotational flexibility, allowing the purine and phenyl rings to adopt an optimal spatial arrangement for binding.

In related compound series, it has been demonstrated that both a polar, feature-rich domain (like the purine) and a distinct hydrophobic subunit (like the substituted phenyl ring) are essential for biological activity, highlighting a conserved pharmacophoric pattern. nih.gov

Systematic Chemical Modification and Analog Synthesis to Optimize Biological Potency and Selectivity

Rational drug design relies on the systematic synthesis and evaluation of analogs to probe the SAR and optimize lead compounds. For N-phenylpurine scaffolds, modifications are typically explored at several key positions to enhance biological potency and selectivity.

Modification of the Purine Ring:

C2 Position: The C2 position is a common site for modification. In a series of 2-substituted-9-benzylpurines, introducing various groups (H, F, Cl, CF3, CH3, NH2, etc.) revealed that lipophilic, electron-withdrawing substituents like trifluoromethyl (CF3) resulted in optimal activity against certain targets. nih.gov

C6 Position: The nature of the substituent at C6 is critical. While the N-(2,3-dimethylphenyl) group is the focus, other studies have explored a wide range of substituted amines and other functionalities to modulate activity.

N9 Position: The N9 position can be substituted to alter physicochemical properties like solubility without necessarily diminishing cytotoxic activity. For instance, the introduction of a 2-hydroxyethoxymethyl fragment at N9 was shown to maintain the activity of certain purine conjugates. nih.gov

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered to probe the size, shape, and electronic requirements of the binding pocket. This includes changing the number, position, and type of substituents (e.g., methyl, chloro, methoxy).

Modification of the Linker: The length and character of the linker connecting the purine and other moieties can be crucial. Studies on purine conjugates have shown that a specific linker length is essential for manifesting cytotoxic activity. nih.gov

The synthesis of such analogs often involves multi-step reaction sequences, starting from commercially available purine derivatives. nih.govacs.org These synthetic efforts allow for a detailed mapping of the SAR landscape.

Table 1: Examples of Chemical Modifications in Purine Derivatives and Their Reported Impact

Compound SeriesPosition of ModificationSubstituent(s)Observed Effect on Biological ActivityReference
2-Substituted-9-benzylpurinesPurine C2H, F, Cl, CF3, CH3, NH2, SCH3Lipophilic, electron-withdrawing groups (e.g., CF3) led to the highest antirhinovirus activity. nih.gov
N-(Purin-6-yl)aminopolymethylene ConjugatesLinker Length1 vs. 5 methylene (B1212753) groupsThe compound with a single methylene linker was non-cytotoxic, while the 5-methylene linker showed activity. nih.gov
N-(Purin-6-yl)aminopolymethylene ConjugatesPurine N92-hydroxyethoxymethylSubstitution at N9 maintained cytotoxic activity compared to the unsubstituted parent compound. nih.gov
6,8,9-Trisubstituted PurinesPurine C6Substituted piperazine (B1678402)A 4-methylphenyl substituted piperazine analog displayed superior cytotoxic activity against Huh7 cells compared to controls. nih.gov

Influence of Substituent Positions and Nature (e.g., Methyl Groups on Phenyl Ring) on Activity

The specific placement and chemical nature of substituents can have a profound impact on a molecule's biological profile. For N-(2,3-dimethylphenyl)-9H-purin-6-amine, the methyl groups on the phenyl ring are not merely passive additions; they actively define the molecule's SAR.

The 2,3-dimethyl substitution pattern creates a specific steric footprint. The ortho-methyl group (at position 2) is particularly influential, as it can restrict the rotation around the C-N bond connecting the phenyl ring to the exocyclic amine. This steric hindrance forces the phenyl ring to adopt a twisted, non-planar conformation relative to the purine core, which can be critical for fitting into a sterically constrained binding site and for presenting other pharmacophoric features in a precise three-dimensional arrangement. nih.gov

Table 2: Impact of Substituent Nature on Biological Activity in Purine Analogs

Compound SeriesSubstituentPositionIC50 / ActivityReference
6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines-HC2>100 µM nih.gov
-ClC20.22 µM nih.gov
-CF3C20.03 µM nih.gov
-NH2C2>100 µM nih.gov
6,8,9-trisubstituted purine analoguesPhenyl piperazineC617.9 µM (Huh7 cells) nih.gov
4-methylphenyl piperazineC614.2 µM (Huh7 cells) nih.gov
4-methoxyphenyl piperazineC623.6 µM (Huh7 cells) nih.gov

Conformational Analysis and its Correlation with Biological Efficacy

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A molecule's preferred three-dimensional shape, or conformation, is critical for its ability to bind to a biological target. The principle of conformational correlation states that the biologically active conformation is often a low-energy conformer of the molecule.

For N-phenylpurine derivatives, a key conformational variable is the dihedral angle between the plane of the purine ring and the plane of the N-phenyl moiety. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling, are used to determine these preferred conformations. nih.govmdpi.com

Crystal structure analysis of a closely related compound, N-Benzyl-9-isopropyl-9H-purin-6-amine, revealed that the purine and benzene (B151609) rings are oriented nearly perpendicular to each other, with dihedral angles of 82.1° and 89.2° in the two molecules of the asymmetric unit. researchgate.net This twisted conformation is likely stabilized by the minimization of steric repulsion, particularly when ortho-substituents are present on the phenyl ring. It is hypothesized that this specific, non-planar conformation is crucial for biological efficacy, as it exposes the pharmacophoric features on both the purine and phenyl rings in a manner that is optimal for receptor binding. nih.gov In other molecular systems, a specific "folded" conformation has been identified as being essential for activity, reinforcing the idea that a molecule's 3D shape is a primary determinant of its function. nih.gov

Development of Predictive SAR Models for Purine-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts.

The development of a robust QSAR model involves several steps:

Data Set Assembly: A diverse set of purine-based compounds with experimentally measured biological activities is collected. This set is typically divided into a training set for model development and a test set for external validation. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties like logP, electronic properties, and 3D structural parameters), are calculated for each compound.

Model Generation: Statistical methods or machine learning algorithms are used to build an equation that correlates the descriptors with biological activity. nih.gov

Validation: The model's statistical significance and predictive power are rigorously assessed using the test set. A high correlation coefficient (r²) is indicative of a good model. researchgate.net

For purine derivatives, several QSAR models have been successfully developed. For instance, a 3D-QSAR analysis of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids yielded a highly predictive model with a squared correlation coefficient (r²) of 0.852, demonstrating a strong correlation between the molecular fields (descriptors) and analgesic activity. nih.gov Such models provide valuable insights into the SAR, highlighting which regions of the molecule are sensitive to steric or electronic changes, and can be used to virtually screen libraries of compounds to identify promising new drug candidates. nih.gov

Computational Chemistry and Molecular Modeling in Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic distribution and energy levels. These calculations are crucial for understanding a molecule's inherent stability and chemical behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) Applications

Density Functional Theory (DFT) and Hartree-Fock (HF) are two primary ab initio methods used for quantum chemical calculations. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. nih.gov The B3LYP functional is a commonly used hybrid functional in DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net

Hartree-Fock is another foundational method that approximates the many-electron wavefunction as a single Slater determinant. nih.govresearchgate.net While HF is computationally less intensive than some other methods, it does not fully account for electron correlation, which can be a limitation.

For N-(2,3-dimethylphenyl)-9H-purin-6-amine, these methods would be used to optimize the molecular geometry to its lowest energy state and to calculate various electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as (I - A) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as χ² / (2η).

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study.

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.2
LUMO EnergyELUMO--1.5
Energy GapΔEELUMO - EHOMO4.7
Ionization PotentialI-EHOMO6.2
Electron AffinityA-ELUMO1.5
Chemical Hardnessη(I - A) / 22.35
Chemical SoftnessS1 / η0.426
Electronegativityχ(I + A) / 23.85
Electrophilicity Indexωχ² / (2η)3.15

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. It provides a detailed picture of the bonding and electronic structure of a molecule by analyzing the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors).

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Predictive Modeling for Compound Prioritization

In the realm of contemporary drug discovery and development, computational chemistry and molecular modeling have emerged as indispensable tools for the rational design and identification of novel therapeutic agents. The application of these in-silico methods is particularly crucial in the early stages of research, where vast libraries of chemical compounds must be efficiently screened and prioritized for further experimental validation. Predictive modeling, a cornerstone of this computational approach, leverages mathematical and statistical algorithms to forecast the biological activity and physicochemical properties of molecules, thereby enabling researchers to focus their efforts on the most promising candidates. This section will delve into the methodologies of predictive modeling for compound prioritization, with a conceptual focus on a purine (B94841) derivative, this compound.

While specific predictive modeling studies on this compound are not extensively documented in publicly available literature, the principles and techniques described herein are broadly applicable to this and other similar purine analogues. The purine scaffold is a common feature in many biologically active molecules, including kinase inhibitors, making it a frequent subject of computational investigation. tpcj.org

Predictive modeling for compound prioritization typically involves the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.govtandfonline.comacs.orgnih.gov These models are built using a "training set" of compounds with known activities. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds, such as this compound and its derivatives.

A typical workflow for developing a predictive QSAR model for a series of purine derivatives might involve the following steps:

Data Set Curation: A dataset of purine analogues with experimentally determined biological activities (e.g., IC50 values against a specific protein kinase) is compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a variety of numerical descriptors are calculated to represent its structural, physicochemical, and electronic properties. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Various statistical and machine learning algorithms are employed to build a mathematical model that links the molecular descriptors to the biological activity. Common methods include multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and random forest (RF). nih.govpaperswithcode.comacellera.comyoutube.com

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The insights gained from such models can guide the prioritization of compounds for synthesis and biological testing. For instance, a QSAR model might reveal that the presence of a dimethylphenyl group at the N6 position of the purine ring, as seen in this compound, is predicted to contribute positively to its binding affinity for a particular target.

To illustrate how data from such studies are presented, the following hypothetical data tables are provided.

Table 1: Hypothetical Molecular Descriptors for a Series of Purine Analogues

Compound IDMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted pIC50
This compound 253.30 3.10 1 4 7.5
Analogue 1225.252.50246.8
Analogue 2267.333.50147.9
Analogue 3241.272.80157.2
Analogue 4281.353.90138.1

This data is illustrative and not based on experimental results for the specified compounds.

Table 2: Illustrative Performance Metrics of a Hypothetical QSAR Model for Purine Analogues

Statistical ParameterValueDescription
R² (Coefficient of Determination) 0.85 Indicates that 85% of the variance in the biological activity can be explained by the model.
Q² (Cross-validated R²)0.75A measure of the model's predictive ability, determined through cross-validation.
RMSE (Root Mean Square Error)0.45Represents the standard deviation of the prediction errors.

This data is illustrative and represents a well-performing hypothetical model.

Beyond QSAR, other computational techniques such as molecular docking and pharmacophore modeling are instrumental in compound prioritization. Molecular docking simulations can predict the binding mode and affinity of this compound within the active site of a target protein. tpcj.orgharvard.edunih.govresearchgate.netnih.gov These simulations provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.govnih.govwikipedia.orgyoutube.comarxiv.org A pharmacophore model derived from a set of active purine derivatives can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the desired biological activity.

The integration of these predictive modeling techniques allows for a multi-faceted approach to compound prioritization. For example, a set of newly designed derivatives of this compound could first be evaluated using a validated QSAR model to predict their biological activity. The most promising candidates from this initial screening could then be subjected to molecular docking simulations to assess their binding interactions with the target protein. Finally, only those compounds that satisfy both criteria would be prioritized for chemical synthesis and subsequent experimental testing, thereby significantly enhancing the efficiency and success rate of the drug discovery process.

Preclinical Mechanistic and Cellular Studies

In Vitro Assessment of Antiproliferative Activity in Cancer Cell Lines (e.g., Ovarian, Colon, Melanoma, Leukemia)

Currently, there is no specific published data detailing the in vitro antiproliferative activity of N-(2,3-dimethylphenyl)-9H-purin-6-amine against ovarian, colon, melanoma, or leukemia cancer cell lines.

Studies on other substituted purine (B94841) derivatives have demonstrated a range of cytotoxic activities. For instance, various N-(9H-purin-6-yl) benzamide (B126) derivatives have shown activities in cancer cell lines with IC50 values ranging from 3-39 μM nih.gov. Similarly, novel 6,8,9-trisubstituted purine analogues have exhibited cytotoxic effects against liver, colon, and breast cancer cells nih.gov. However, without direct testing of this compound, its specific efficacy against these cancer cell lines remains unknown.

A typical assessment would involve treating various cancer cell lines with increasing concentrations of the compound and measuring cell viability using assays such as the MTT or SRB assay. The results would be used to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Interactive Data Table: Hypothetical Antiproliferative Activity Data

The following table is a hypothetical representation of data that would be generated from such studies and is for illustrative purposes only, as no specific data for this compound was found.

Cell LineCancer TypeIC50 (µM)
A2780OvarianData not available
HCT116ColonData not available
A375MelanomaData not available
K562LeukemiaData not available

Determination of Cellular Target Engagement and Pathway Activation Status

There is no available information regarding the specific cellular targets of this compound or its effect on pathway activation.

The purine scaffold is a common feature in molecules that target a variety of proteins, particularly kinases. For example, some N-phenyl-N'-purin-6-yl ureas have been identified as inhibitors of p38α MAP kinase nih.gov. Other anilinopyrimidine derivatives, which share structural similarities, have been shown to selectively target class III receptor tyrosine kinases nih.govresearchgate.net.

To determine cellular target engagement, researchers would typically employ techniques such as thermal shift assays, cellular thermal shift assays (CETSA), or affinity chromatography to identify proteins that directly bind to the compound. Subsequent pathway analysis, often using western blotting or phospho-proteomics, would be used to assess the activation status of downstream signaling molecules to understand the compound's mechanism of action.

Investigations into Cell Cycle Perturbations Induced by the Compound

No studies have been published that investigate the effects of this compound on the cell cycle of cancer cells.

Related purine derivatives have been shown to induce cell cycle arrest. For example, some N-[ω-(purin-6-yl)aminoalkanoyl] derivatives can block DNA synthesis, leading to an accumulation of cells in the G1 phase and a decrease in the proportion of cells in the S phase nih.gov. Other 2,6-diamino-substituted purines have been found to cause cell cycle arrest in the G2/M phase researchgate.net.

Standard experimental approaches to investigate cell cycle perturbations involve treating cancer cells with the compound for various durations and then analyzing the DNA content of the cells by flow cytometry after staining with a fluorescent dye like propidium iodide. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Biochemical Assays for Enzyme Inhibition and Receptor Binding

There is no specific information available on the enzyme inhibition or receptor binding profile of this compound.

The purine core is a well-established scaffold for inhibitors of various enzymes, particularly kinases. The general structure of N-phenyl-9H-purin-6-amines has been explored for the development of inhibitors for targets like p38α MAP kinase nih.gov. Additionally, derivatives of 9H-purin-6-amine have been identified as inhibitors of aldose reductase nih.gov.

Biochemical assays to determine enzyme inhibition would involve incubating the purified target enzyme with its substrate and varying concentrations of this compound. The enzyme's activity would be measured, and the IC50 value would be calculated. For receptor binding, radioligand binding assays would be performed where the compound competes with a known radiolabeled ligand for binding to the receptor of interest.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Approaches for Purine (B94841) Scaffold Diversification

The synthesis of purine derivatives is a cornerstone of medicinal chemistry. researchgate.net Future research will likely focus on developing more efficient and versatile synthetic routes to N-(2,3-dimethylphenyl)-9H-purin-6-amine and its analogs. Traditional methods for constructing the purine scaffold can be lengthy and may lack the flexibility needed for rapid library generation.

Advanced synthetic strategies that could be explored include:

Microwave-assisted organic synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and enhance product purity in the synthesis of other purine derivatives. nih.gov Applying MAOS to the synthesis of this compound could offer a more efficient route for its production and for the creation of a diverse library of related compounds for structure-activity relationship (SAR) studies.

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and the ability to perform multi-step reactions in a single, continuous process. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale production for further investigation.

Catalytic C-H activation: Direct C-H activation/functionalization of the purine core or the dimethylphenyl ring would provide a powerful tool for late-stage diversification. This approach would allow for the introduction of various functional groups at specific positions, enabling a more thorough exploration of the chemical space around the core scaffold.

These innovative synthetic approaches are crucial for generating a wide range of analogs, which is essential for optimizing biological activity and pharmacokinetic properties.

Discovery of Unconventional Biological Targets and Disease Indications beyond Oncology

While many purine analogs have been investigated for their anticancer properties, the structural features of this compound suggest potential for a broader range of biological activities. nih.gov Future research should aim to identify and validate novel biological targets for this compound, moving beyond the traditional focus on oncology.

Potential unconventional therapeutic areas to explore include:

Neurodegenerative Diseases: Some purine derivatives have shown neuroprotective effects. Investigating the potential of this compound to modulate pathways involved in diseases like Alzheimer's or Parkinson's could open new therapeutic avenues.

Inflammatory and Autoimmune Diseases: The purinergic signaling system plays a crucial role in inflammation. This compound could be screened for its ability to modulate purinergic receptors or other key inflammatory mediators. A recent study on N-substituted 8-trifluoromethyl-9H-purin-6-amines highlighted their potential as mitochondrial uncouplers, which could be relevant for inflammatory conditions. digitellinc.com

Infectious Diseases: Purine metabolism is essential for the survival of many pathogens. The compound could be evaluated for its antimicrobial or antiviral activity, potentially through the inhibition of pathogen-specific enzymes. researchgate.net

Analgesia: Certain N-substituted purine derivatives have been evaluated as novel analgesics, suggesting that this class of compounds may interact with pain pathways. nih.gov

A comprehensive screening of this compound against a wide range of biological targets will be crucial for uncovering its full therapeutic potential.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" data can provide a holistic view of the molecular changes induced by the compound. nih.govnih.gov

Future studies should incorporate:

Genomics and Transcriptomics (RNA-Seq): To identify genes and pathways that are up- or down-regulated in response to treatment with the compound. This can provide clues about its mechanism of action and potential off-target effects.

Proteomics: To analyze changes in protein expression and post-translational modifications. This can help to identify the direct protein targets of the compound and downstream signaling pathways that are affected.

Metabolomics: To profile the metabolic changes that occur in cells or organisms upon treatment. This can reveal how the compound influences cellular metabolism and identify potential biomarkers of its activity.

By integrating these multi-omics datasets, researchers can construct detailed molecular networks that illustrate the compound's mechanism of action, leading to a more rational approach for its further development and for identifying patient populations that are most likely to respond to treatment. frontiersin.org

Development of Advanced Computational Models for Personalized Therapeutic Strategies

Computational modeling and simulation are becoming increasingly important in drug discovery and development. For this compound, these approaches can be used to accelerate research and to develop personalized therapeutic strategies.

Key computational approaches to be employed include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of this compound and its analogs with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding mode of the compound to its biological target(s) at the atomic level. This information is invaluable for understanding the molecular basis of its activity and for designing modifications to improve binding affinity and selectivity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body, as well as its therapeutic and toxic effects. These models can help to optimize dosing regimens and to predict the compound's efficacy in different patient populations.

The development and application of these computational models will be instrumental in advancing the preclinical and clinical development of this compound.

Strategies for Combination Therapy Based on Synergistic Molecular Mechanisms

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in oncology. The future development of this compound should include the exploration of its potential use in combination with other therapeutic agents.

Strategies for identifying effective combination therapies include:

High-Throughput Screening: Screening the compound in combination with a library of approved drugs or other investigational agents can identify synergistic interactions.

Mechanism-Based Combinations: Based on the mechanistic insights gained from multi-omics and computational studies, rational combination therapies can be designed. For example, if the compound is found to inhibit a particular signaling pathway, it could be combined with a drug that targets a parallel or downstream pathway.

Overcoming Drug Resistance: The compound could be investigated for its ability to overcome resistance to existing therapies. For instance, it could be combined with a drug to which cancer cells have developed resistance, potentially re-sensitizing them to the treatment. A study on N-(9H-purin-6-yl) benzamide (B126) derivatives showed synergistic activity with the nucleoside analogue fludarabine. nih.gov

The identification of synergistic drug combinations could significantly enhance the therapeutic efficacy of this compound and broaden its clinical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.